
4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl-
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Overview
Description
4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups to their reduced forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted quinazolinones possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows for modifications that enhance its efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
Quinazolinones are recognized for their anticancer activities. The incorporation of specific substituents can lead to enhanced cytotoxic effects against various cancer cell lines. For example, derivatives have been synthesized that demonstrate potent activity against breast cancer and leukemia cells .
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of quinazolinone derivatives, revealing that compounds with hydroxyl substituents exhibit significant antioxidant properties. These properties are essential for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinones has been documented in several studies. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases such as arthritis .
Synthesis of Quinazolinone Derivatives
The synthesis of the target compound typically involves:
- Condensation Reactions : Utilizing anthranilic acid and appropriate aldehydes to form the quinazolinone core.
- Substitution Reactions : Modifying the quinazolinone structure with phenolic compounds to enhance biological activity.
- Characterization Techniques : Employing NMR, IR spectroscopy, and mass spectrometry to confirm the structures of synthesized derivatives .
Case Studies
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it could inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-6-methoxy-3,5-dimethylchalcone: Known for its cytotoxicity against cancer cells.
3-(2,4-Dihydroxyphenyl)propionic acid: Exhibits antioxidant properties.
Uniqueness
4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Biological Activity
The compound 4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- (Chemical Abstracts Service (CAS) Number: 63267) is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this specific compound, examining its potential applications in drug discovery, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C22H19N3O3
- Molecular Weight : 373.40 g/mol
- IUPAC Name : 4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl-
- InChIKey : HJZLQZBYYUQKKA-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. A notable study demonstrated that certain quinazolinone compounds induce apoptosis in cancer cell lines by targeting the epidermal growth factor receptor (EGFR) kinase enzyme. Specifically, derivatives with modifications at the 3-position exhibited enhanced binding affinity and selectivity towards cancerous cells compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
Quinazolinones have also shown promising antimicrobial activity. Research indicates that derivatives of 4(3H)-quinazolinone exhibit significant inhibition against various bacterial strains. The introduction of heterocyclic moieties at position 3 has been linked to increased antimicrobial potency, suggesting that structural modifications can optimize biological efficacy .
Antioxidant Activity
The antioxidant properties of quinazolinones are noteworthy as well. Compounds with hydroxyl substituents have demonstrated enhanced radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. Studies employing assays such as CUPRAC and ABTS have confirmed that specific structural features, particularly the presence of hydroxyl groups, significantly enhance antioxidant capacity .
Other Pharmacological Activities
- Anti-Tuberculosis : Quinazolinone derivatives have been investigated for their anti-tubercular effects, with certain compounds showing inhibitory activity against mycobacterial enzymes essential for bacterial respiration .
- α-Glucosidase Inhibition : Some quinazolinone derivatives exhibit α-glucosidase inhibitory activity, indicating potential as antidiabetic agents. The presence of specific substituents on the quinazolinone core enhances this activity significantly .
Structure-Activity Relationship (SAR)
Understanding SAR is critical for optimizing the biological activity of quinazolinones. Key findings include:
- Hydroxyl Substituents : The presence of hydroxyl groups at ortho or para positions on phenolic rings enhances both antioxidant and anticancer activities.
- Heterocyclic Modifications : Incorporating heterocycles at position 3 has been shown to improve antimicrobial and anticancer activities significantly.
- Linker Variations : The introduction of ethylene linkers between the quinazolinone ring and phenolic substituents enhances biological activity by improving molecular interactions .
Case Studies
- Study on Apoptosis Induction : A study published in 2018 found that specific quinazolinone derivatives effectively induced apoptosis in HCT-116 colon cancer cells through modulation of intrinsic and extrinsic apoptotic pathways .
- Antimicrobial Efficacy Assessment : Another study assessed a series of quinazolinone compounds against multi-drug resistant bacterial strains, revealing a strong correlation between molecular structure and antimicrobial potency .
Compound | Activity Type | Key Findings |
---|---|---|
Quinazolinone A | Anticancer | Induces apoptosis in HCT-116 cells |
Quinazolinone B | Antimicrobial | Effective against MRSA strains |
Quinazolinone C | Antioxidant | High radical scavenging capacity |
Properties
CAS No. |
71476-98-7 |
---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[N-[(2,4-dihydroxyphenyl)methyl]anilino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H19N3O3/c1-15-23-20-10-6-5-9-19(20)22(28)25(15)24(17-7-3-2-4-8-17)14-16-11-12-18(26)13-21(16)27/h2-13,26-27H,14H2,1H3 |
InChI Key |
HKLWQIKZUPBRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N(CC3=C(C=C(C=C3)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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